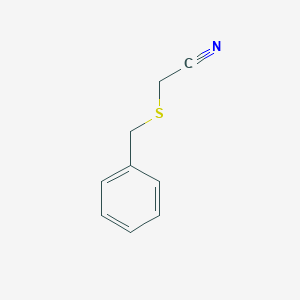
Fuculose 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fuculose 1-phosphate is a phosphorylated derivative of L-fucopyranose, a six-carbon deoxy sugar. It is a significant intermediate in the metabolism of L-fucose, a sugar commonly found in various glycoproteins and glycolipids. The compound plays a crucial role in the biosynthesis of fucosylated oligosaccharides and glycoconjugates, which are essential for various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fuculose 1-phosphate can be synthesized through the phosphorylation of L-fucopyranose. One common method involves the use of phosphoric acid and a phosphorylating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the transfer of the phosphate group to the hydroxyl group at the first carbon position of L-fucopyranose .
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis using specific kinases that catalyze the phosphorylation of L-fucopyranose. This method is preferred due to its high specificity and efficiency. The process is carried out in bioreactors under optimized conditions to ensure maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: Fuculose 1-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fuculose 1-phosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is essential for studying the metabolism of L-fucose and its role in cellular processes.
Medicine: It is involved in the development of therapeutic agents targeting fucosylation pathways, which are implicated in various diseases, including cancer and inflammatory disorders.
Mechanism of Action
Fuculose 1-phosphate exerts its effects by participating in the biosynthesis of fucosylated glycoconjugates. The compound is phosphorylated by specific kinases, which then transfer the fucose moiety to acceptor molecules. This process is crucial for the formation of glycoproteins and glycolipids that play vital roles in cell signaling, adhesion, and immune response .
Comparison with Similar Compounds
L-fucopyranose: The parent compound of Fuculose 1-phosphate, lacking the phosphate group.
L-fucose: A deoxy sugar that is a precursor to L-fucopyranose.
L-fuculose: A ketose form of L-fucose.
Uniqueness: this compound is unique due to its phosphorylated state, which makes it a key intermediate in the biosynthesis of fucosylated compounds. This phosphorylation is essential for its role in metabolic pathways and its ability to participate in various biochemical reactions .
Properties
CAS No. |
16562-58-6 |
|---|---|
Molecular Formula |
C6H13O8P |
Molecular Weight |
244.14 g/mol |
IUPAC Name |
[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6?/m0/s1 |
InChI Key |
PTVXQARCLQPGIR-DHVFOXMCSA-N |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OP(=O)(O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Key on ui other cas no. |
16562-58-6 |
physical_description |
Solid |
Synonyms |
fuculose 1-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate](/img/structure/B97252.png)









